5,5-Dimethyl-2,5-dihydro-3,3'-biisoxazole
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Overview
Description
5,5-Dimethyl-2,5-dihydro-3,3’-biisoxazole is a heterocyclic compound that features two isoxazole rings connected by a single bond Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2,5-dihydro-3,3’-biisoxazole typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but there are also metal-free synthetic routes available . The reaction conditions often include the use of solvents like dry DMF (dimethylformamide) and coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) at room temperature .
Industrial Production Methods
Industrial production methods for 5,5-Dimethyl-2,5-dihydro-3,3’-biisoxazole are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2,5-dihydro-3,3’-biisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups onto the isoxazole rings .
Scientific Research Applications
5,5-Dimethyl-2,5-dihydro-3,3’-biisoxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in drug design and development.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2,5-dihydro-3,3’-biisoxazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Biisoxazole-5,5’-bis-(methylene) dinitrate
- 3,3’-Biisoxazole-4,4’,5,5’-tetrakis-(methylene nitrate)
Uniqueness
5,5-Dimethyl-2,5-dihydro-3,3’-biisoxazole is unique due to its specific substitution pattern and the presence of two isoxazole rings. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5,5-dimethyl-3-(1,2-oxazol-3-yl)-2H-1,2-oxazole |
InChI |
InChI=1S/C8H10N2O2/c1-8(2)5-7(10-12-8)6-3-4-11-9-6/h3-5,10H,1-2H3 |
InChI Key |
CGUPPFOWWBECHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(NO1)C2=NOC=C2)C |
Origin of Product |
United States |
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